
6,9,12-Octadecatrienoic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,9,12-Octadecatrienoic acid, methyl ester, also known as methyl γ-linolenate, is a fatty acid methyl ester derived from γ-linolenic acid. It is a polyunsaturated fatty acid with three double bonds located at the 6th, 9th, and 12th carbon atoms. This compound is commonly found in plant oils and is known for its potential health benefits and applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6,9,12-Octadecatrienoic acid, methyl ester can be synthesized through the esterification of γ-linolenic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester form .
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction of γ-linolenic acid from plant sources, followed by its esterification. The process may include steps such as solvent extraction, purification, and distillation to obtain the desired purity and concentration of the methyl ester .
Analyse Chemischer Reaktionen
Types of Reactions
6,9,12-Octadecatrienoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Hydroperoxides, epoxides
Reduction: Saturated fatty acid methyl ester
Substitution: Various substituted esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
6,9,12-Octadecatrienoic acid, methyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6,9,12-Octadecatrienoic acid, methyl ester involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also modulate the production of eicosanoids, which are signaling molecules involved in inflammation and immune responses. The compound’s antioxidant properties help protect cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
6,9,12-Octadecatrienoic acid, methyl ester is similar to other fatty acid methyl esters, such as:
Methyl α-linolenate: Differing in the position of double bonds (9,12,15) compared to 6,9,12 in γ-linolenate.
Methyl linoleate: Contains two double bonds (9,12) and is less unsaturated than this compound.
Methyl oleate: Contains a single double bond (9) and is a monounsaturated fatty acid.
The uniqueness of this compound lies in its specific arrangement of double bonds, which imparts distinct biological and chemical properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
132029-21-1 |
|---|---|
Molekularformel |
C19H32O2 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
methyl (6E,9E,12E)-octadeca-6,9,12-trienoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,13-14H,3-6,9,12,15-18H2,1-2H3/b8-7+,11-10+,14-13+ |
InChI-Schlüssel |
JFRWATCOFCPIBM-SPOHZTNBSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCCC(=O)OC |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



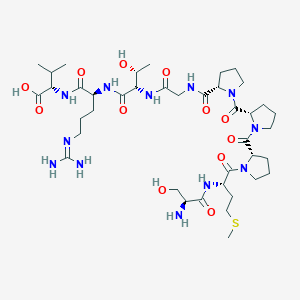
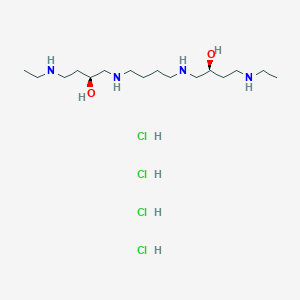
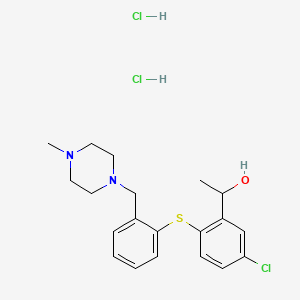
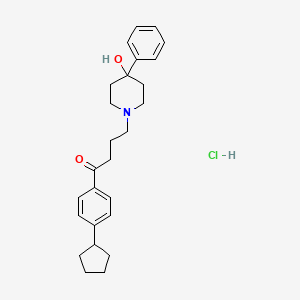
![8-butyl-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;hydrochloride](/img/structure/B12783156.png)

![3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol;oxalic acid](/img/structure/B12783170.png)

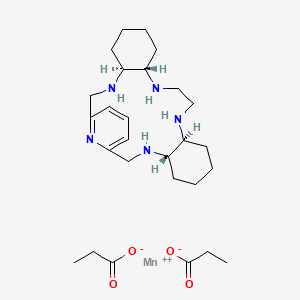
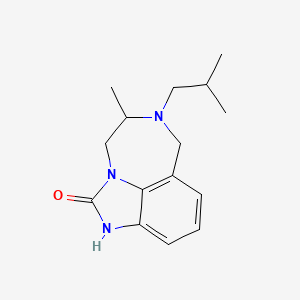


![[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B12783200.png)
